
(Z)-retro-a-Ionol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-retro-a-Ionol is a chemical compound known for its unique structure and properties It is an isomer of ionol, characterized by the presence of a double bond in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-retro-a-Ionol typically involves the isomerization of ionol. One common method is the catalytic hydrogenation of ionone, followed by selective isomerization. The reaction conditions often include the use of specific catalysts and controlled temperatures to achieve the desired Z-configuration.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale catalytic processes. These methods often involve the use of high-pressure reactors and advanced catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-retro-a-Ionol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-retro-a-Ionol is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its effects on cellular processes and its potential as a bioactive compound.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various conditions and its mechanism of action.
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique scent profile makes it a valuable component in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of (Z)-retro-a-Ionol involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of certain pathways, although the exact mechanisms are still under investigation. Studies have shown that it can interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ionol: A closely related compound with a different configuration.
Ionone: Another related compound used in the synthesis of (Z)-retro-a-Ionol.
Other Isomers: Various isomers of ionol and ionone with different configurations and properties.
Uniqueness
This compound is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, biological activity, and applications, making it a compound of significant interest in various fields.
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(4E)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8- |
Clave InChI |
BNZGHWQRSDLGKB-WQLSENKSSA-N |
SMILES isomérico |
CC\1=CCCC(/C1=C\CC(C)O)(C)C |
SMILES canónico |
CC1=CCCC(C1=CCC(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


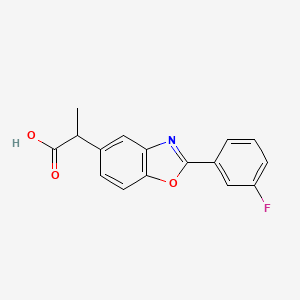
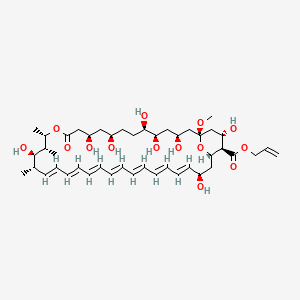
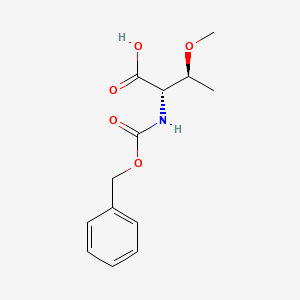
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
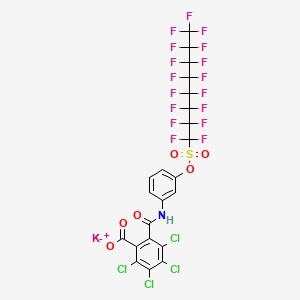



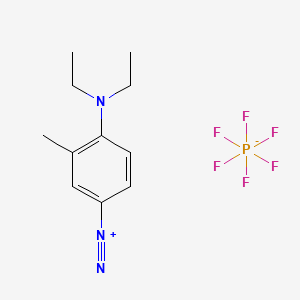
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)

